6-Phenyl-3-(2-propenylamino)-1,2,4-triazolo(3,4-a)phthalazine
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Overview
Description
6-Phenyl-3-(2-propenylamino)-1,2,4-triazolo(3,4-a)phthalazine is a synthetic organic compound that belongs to the class of triazolophthalazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-3-(2-propenylamino)-1,2,4-triazolo(3,4-a)phthalazine typically involves the cyclization of appropriate precursors under controlled conditions. A common synthetic route might include the reaction of a phenyl-substituted hydrazine with a propenyl-substituted nitrile in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This might include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Phenyl-3-(2-propenylamino)-1,2,4-triazolo(3,4-a)phthalazine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction to amines or alcohols using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Phenyl-3-(2-propenylamino)-1,2,4-triazolo(3,4-a)phthalazine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to desired therapeutic effects. The exact pathways and targets would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 6-Phenyl-3-(2-propylamino)-1,2,4-triazolo(3,4-a)phthalazine
- 6-Phenyl-3-(2-ethylamino)-1,2,4-triazolo(3,4-a)phthalazine
Uniqueness
6-Phenyl-3-(2-propenylamino)-1,2,4-triazolo(3,4-a)phthalazine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness can make it a valuable compound for specific applications where other similar compounds might not be as effective.
Properties
CAS No. |
87540-68-9 |
---|---|
Molecular Formula |
C18H15N5 |
Molecular Weight |
301.3 g/mol |
IUPAC Name |
6-phenyl-N-prop-2-enyl-[1,2,4]triazolo[3,4-a]phthalazin-3-amine |
InChI |
InChI=1S/C18H15N5/c1-2-12-19-18-21-20-17-15-11-7-6-10-14(15)16(22-23(17)18)13-8-4-3-5-9-13/h2-11H,1,12H2,(H,19,21) |
InChI Key |
USJXNVWBZBITPA-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC1=NN=C2N1N=C(C3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
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